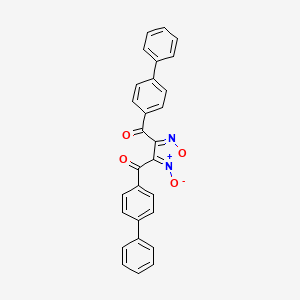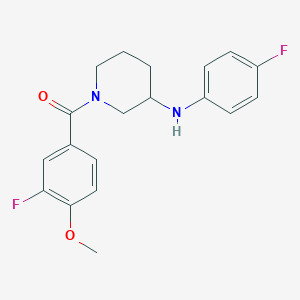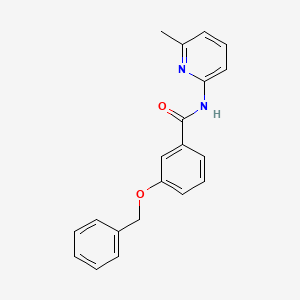
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as OBD, and it belongs to the class of oxadiazole derivatives. OBD has shown promising results in various scientific studies, including its use as a fluorescent probe, sensor, and catalyst.
作用机制
The mechanism of action of OBD depends on its application. As a fluorescent probe, OBD binds to metal ions, causing a change in its fluorescence intensity. As a sensor, OBD interacts with the target analyte, resulting in a change in its optical properties. As a catalyst, OBD activates the reactants, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of OBD. However, OBD has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for biological applications.
实验室实验的优点和局限性
OBD has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. OBD is also relatively easy to synthesize and can be modified to improve its properties. However, OBD has some limitations, such as its limited solubility in water, which can affect its performance in biological applications.
未来方向
There are several future directions for the research and development of OBD. One direction is to explore its potential applications in biological imaging and diagnostics. Another direction is to modify OBD to improve its solubility and biocompatibility. Additionally, the development of new synthesis methods and the optimization of reaction conditions can improve the yield and purity of OBD. Finally, the use of OBD in combination with other compounds can lead to the development of new materials with unique properties and potential applications.
Conclusion
In conclusion, OBD is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of OBD can lead to the discovery of new materials and applications that can benefit society.
合成方法
OBD can be synthesized using various methods, including the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent oxidation using hydrogen peroxide. Another method involves the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent reaction with nitrous acid. The yield of OBD can be improved by optimizing the reaction conditions, such as reaction time, temperature, and concentration.
科学研究应用
OBD has been widely used in scientific research due to its unique properties, such as fluorescence, solubility, and stability. OBD has been used as a fluorescent probe for the detection of various metal ions, such as copper, zinc, and mercury. OBD has also been used as a sensor for the detection of nitroaromatic compounds and amino acids. In addition, OBD has shown promising results as a catalyst in various organic transformations, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
属性
IUPAC Name |
[5-oxido-4-(4-phenylbenzoyl)-1,2,5-oxadiazol-5-ium-3-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-27(23-15-11-21(12-16-23)19-7-3-1-4-8-19)25-26(30(33)34-29-25)28(32)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKQLLESGXTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NO[N+](=C3C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B5088024.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5088025.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)
